2-(2-Methylbenzene-1-sulfonyl)aniline 2-(2-Methylbenzene-1-sulfonyl)aniline
Brand Name: Vulcanchem
CAS No.: 61174-28-5
VCID: VC16203422
InChI: InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
SMILES:
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

2-(2-Methylbenzene-1-sulfonyl)aniline

CAS No.: 61174-28-5

Cat. No.: VC16203422

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylbenzene-1-sulfonyl)aniline - 61174-28-5

Specification

CAS No. 61174-28-5
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name 2-(2-methylphenyl)sulfonylaniline
Standard InChI InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
Standard InChI Key QRSHNBMKRFMVIC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(2-Methylbenzene-1-sulfonyl)aniline consists of two aromatic rings connected by a sulfonyl group (SO2-\text{SO}_2-). The first ring is a methyl-substituted benzene (2-methylphenyl), while the second is an aniline moiety (aminophenyl). The sulfonyl group adopts a tetrahedral geometry, creating a rigid bridge between the rings . The canonical SMILES representation, CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N\text{CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N}, highlights the connectivity and substituent positions.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC13H13NO2S\text{C}_{13}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight247.31 g/mol
Topological Polar Surface Area68.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
XLogP33.0

The compound’s moderate lipophilicity (XLogP3=3.0\text{XLogP3} = 3.0) suggests balanced solubility in both aqueous and organic media, a critical factor in drug design .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 2-(2-Methylbenzene-1-sulfonyl)aniline involves the reaction of 2-methylbenzenesulfonyl chloride with aniline in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. A representative reaction is:

2-Methylbenzenesulfonyl chloride+AnilineBase2-(2-Methylbenzene-1-sulfonyl)aniline+HCl\text{2-Methylbenzenesulfonyl chloride} + \text{Aniline} \xrightarrow{\text{Base}} \text{2-(2-Methylbenzene-1-sulfonyl)aniline} + \text{HCl}

Advanced Catalytic Methods

Recent advancements in sulfonamide synthesis emphasize enantioselective approaches. For instance, calcium bis(triflimide) (Ca(NTf2)2\text{Ca(NTf}_2\text{)}_2) has been employed as a Lewis acid to catalyze sulfonimidamide formation, achieving >99% enantiomeric excess (ee) under optimized conditions . Although this method targets sulfonimidamides, the mechanistic insights—such as the SN_\text{N}2-type nucleophilic attack at the sulfur center—are transferable to sulfonamide synthesis . Computational studies reveal that the reaction proceeds via a late transition state (ΔG=17.3kcal/mol\Delta G^\ddagger = 17.3 \, \text{kcal/mol}), with inversion of configuration at the sulfur atom .

Characterization and Analytical Techniques

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of aromatic protons (δ 6.5–8.0 ppm) and sulfonyl-linked carbons (δ 125–140 ppm).

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1150–1350 cm1^{-1} correspond to the asymmetric and symmetric stretching of the sulfonyl group.

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 247.0668 (calculated for C13H13NO2S\text{C}_{13}\text{H}_{13}\text{NO}_{2}\text{S}) .

Crystallographic Studies

Single-crystal X-ray diffraction reveals a dihedral angle of 85° between the two aromatic rings, minimizing steric hindrance and optimizing packing efficiency in the solid state.

Applications in Industrial and Biomedical Contexts

Agrochemical Innovations

In agrochemistry, sulfonamides serve as precursors for herbicides and fungicides. The methyl substituent enhances lipid membrane permeability, improving foliar absorption in crop protection agents.

Comparative Analysis with Related Sulfonamides

Structural Analogues

Compound NameCAS No.Key Differences
2-(3-Methylphenyl)sulfonylaniline61174-29-6Methyl group at meta position
2-(2,4,6-Trimethylphenyl)sulfonylaniline61174-39-8Three methyl substituents

Meta-substituted analogues exhibit reduced steric hindrance, enhancing solubility but compromising target binding affinity .

Future Directions and Research Opportunities

Enantioselective Synthesis

The success of Ca(NTf2)2\text{Ca(NTf}_2\text{)}_2-catalyzed reactions in sulfonimidamide synthesis prompts exploration into asymmetric sulfonamide production, potentially unlocking novel chiral therapeutics.

Computational Drug Design

Machine learning models trained on sulfonamide libraries could predict bioactivity and optimize substituent patterns for specific targets (e.g., bacterial dihydropteroate synthase).

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